1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their activity .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . The trifluoromethyl group on the phenyl ring could potentially enhance the compound’s reactivity and selectivity .
Biochemical Pathways
It’s plausible that the compound could influence various pathways due to the presence of the trifluoromethyl group and the pyridine moiety, both of which are known to interact with numerous biological targets .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability .
Result of Action
Based on its structure, it’s plausible that the compound could exert a range of effects, potentially including modulation of receptor activity, inhibition of enzyme function, and alteration of cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be influenced by the pH of the environment, while its stability could be affected by temperature and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or chemical resistance.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the pyridine and carboxamide groups.
3-Trifluoromethyl-1,2,4-triazoles: Contains the trifluoromethyl group but has a different core structure.
Uniqueness
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring and carboxamide group provide sites for further functionalization and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-7-4-13(5-8-16)11-26-12-14(6-9-18(26)27)19(28)25-17-3-1-2-15(10-17)20(22,23)24/h1-10,12H,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJSDJLSUBPENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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